Cas no 1898103-78-0 (1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine)

1-(2-Bromo-6-methoxyphenyl)cyclobutan-1-amine is a brominated aromatic compound featuring a cyclobutylamine moiety, which lends structural rigidity and potential reactivity in synthetic applications. The presence of both bromine and methoxy substituents on the phenyl ring enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations. The cyclobutane ring introduces steric constraints that may influence selectivity in bond-forming processes. This compound is of interest in pharmaceutical and materials research due to its unique scaffold, which can serve as a precursor for bioactive molecules or advanced polymers. Its well-defined structure ensures reproducibility in synthetic pathways.
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine structure
1898103-78-0 structure
Product name:1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
CAS No:1898103-78-0
MF:C11H14BrNO
MW:256.138962268829
CID:5969765
PubChem ID:117393333

1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
    • EN300-1911112
    • 1898103-78-0
    • Inchi: 1S/C11H14BrNO/c1-14-9-5-2-4-8(12)10(9)11(13)6-3-7-11/h2,4-5H,3,6-7,13H2,1H3
    • InChI Key: GFEGMDXHDXERRH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C1(CCC1)N)OC

Computed Properties

  • Exact Mass: 255.02588g/mol
  • Monoisotopic Mass: 255.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1911112-0.1g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1911112-0.5g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1911112-5.0g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
5g
$2858.0 2023-06-02
Enamine
EN300-1911112-10g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
10g
$4236.0 2023-09-17
Enamine
EN300-1911112-0.25g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1911112-1.0g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
1g
$986.0 2023-06-02
Enamine
EN300-1911112-2.5g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1911112-10.0g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
10g
$4236.0 2023-06-02
Enamine
EN300-1911112-5g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
5g
$2858.0 2023-09-17
Enamine
EN300-1911112-1g
1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine
1898103-78-0
1g
$986.0 2023-09-17

Additional information on 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine

Professional Introduction to 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine (CAS No. 1898103-78-0)

1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1898103-78-0, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound consists of a cyclobutane ring substituted with an amine group and a bromo-methoxyphenyl moiety, which contributes to its diverse chemical reactivity and biological activity.

The 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine molecule exhibits a high degree of versatility, making it a valuable intermediate in the synthesis of various pharmacologically active agents. Its structural framework allows for modifications that can enhance its binding affinity to biological targets, thereby improving its efficacy as a therapeutic agent. In recent years, there has been growing interest in exploring the pharmacological potential of this compound, particularly in the context of developing novel treatments for neurological disorders and inflammatory conditions.

Recent studies have highlighted the importance of cyclobutane derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor interactions. The presence of the bromo and methoxy substituents in the phenyl ring of 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine plays a crucial role in determining its pharmacokinetic properties. These substituents not only influence the compound's solubility and metabolic stability but also enhance its interaction with biological targets, thereby increasing its therapeutic potential.

In addition to its structural significance, 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine has been investigated for its role in developing new antimicrobial agents. The cyclobutane core provides a rigid scaffold that can disrupt bacterial cell wall synthesis, while the aromatic ring system offers opportunities for further functionalization to improve drug resistance profiles. Preliminary studies have demonstrated promising results in vitro, suggesting that this compound may serve as a lead candidate for novel antibiotics targeting resistant bacterial strains.

The synthesis of 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve scalability. These techniques not only enhance the efficiency of producing this compound but also allow for greater flexibility in modifying its structure for tailored pharmacological effects.

From a regulatory perspective, the production and handling of 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine must adhere to stringent quality control measures to ensure safety and efficacy. Compliance with Good Manufacturing Practices (GMP) is essential to maintain consistency in drug development processes. Furthermore, ongoing research efforts are focused on optimizing synthetic routes to minimize environmental impact while maximizing product yield.

The future prospects of 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine are promising, with ongoing investigations into its potential applications in oncology and neurodegenerative diseases. The compound's ability to interact with multiple biological pathways makes it a versatile tool for drug discovery. As research progresses, it is anticipated that new derivatives will be developed to further enhance their therapeutic potential and broaden their clinical utility.

In conclusion, 1-(2-bromo-6-methoxyphenyl)cyclobutan-1-amine (CAS No. 1898103-78-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable compound for drug development. With continued research and innovation, this compound is poised to play a crucial role in addressing various medical challenges and improving patient outcomes.

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